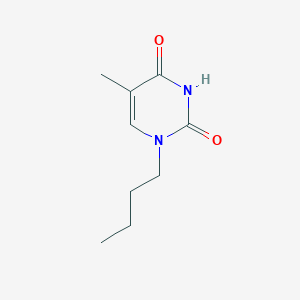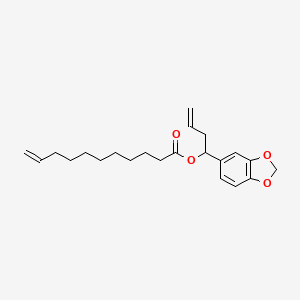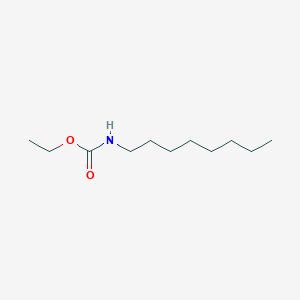
Carbamic acid, octyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octylcarbamic acid ethyl ester is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular ester is synthesized from N-octylcarbamic acid and ethanol, resulting in a compound with various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Octylcarbamic acid ethyl ester typically involves the esterification of N-octylcarbamic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, which facilitates the formation of the ester bond. The reaction can be represented as follows:
N-Octylcarbamic acid+EthanolH2SO4N-Octylcarbamic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of N-Octylcarbamic acid ethyl ester can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of by-products, such as water, which drives the reaction to completion. The use of catalysts, such as sulfuric acid or other strong acids, is common to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
N-Octylcarbamic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield N-octylcarbamic acid and ethanol.
Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) can produce the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Another alcohol in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: N-octylcarbamic acid and ethanol.
Reduction: Corresponding alcohol.
Transesterification: Different ester and ethanol.
Scientific Research Applications
N-Octylcarbamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters, to understand their mechanisms and functions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of N-Octylcarbamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes. For example, esterases can hydrolyze the ester bond, releasing N-octylcarbamic acid and ethanol. This hydrolysis reaction is crucial in various biological processes and can be studied to understand enzyme kinetics and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A common ester used as a solvent in various applications.
Methyl butanoate: Known for its fruity odor and used in flavorings and fragrances.
Isopentyl acetate:
Uniqueness
N-Octylcarbamic acid ethyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to simpler esters like ethyl acetate provides different solubility and reactivity characteristics, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
6558-70-9 |
|---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
ethyl N-octylcarbamate |
InChI |
InChI=1S/C11H23NO2/c1-3-5-6-7-8-9-10-12-11(13)14-4-2/h3-10H2,1-2H3,(H,12,13) |
InChI Key |
LVSUICGYPNGBJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


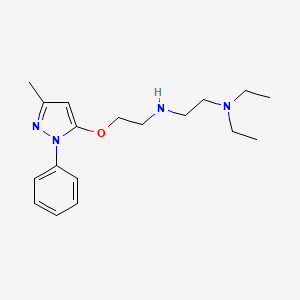


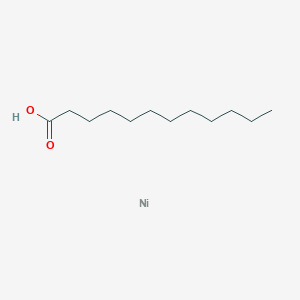

![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)
![2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid](/img/structure/B14721315.png)
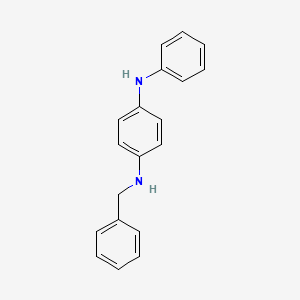


![2-Phenylnaphtho[1,2-B]furan](/img/structure/B14721332.png)
![1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea](/img/structure/B14721335.png)
